molecular formula C18H21N5O2 B15117728 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15117728
M. Wt: 339.4 g/mol
InChI Key: GJEOALYMQXWYPT-UHFFFAOYSA-N
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Description

2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic compound. It features a triazolopyrimidine core fused with a tetrahydroisoquinoline moiety, making it a unique structure with potential applications in various scientific fields. The presence of multiple functional groups, including dimethyl and dimethoxy substituents, contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common method starts with the preparation of the triazolopyrimidine core. This can be achieved by reacting amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization steps . The final step involves the condensation of the triazolopyrimidine intermediate with a suitable tetrahydroisoquinoline derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields . The process may also involve the use of eco-friendly catalysts and solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, Raney nickel.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the dimethoxy or dimethyl positions.

Mechanism of Action

The mechanism of action of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its fused triazolopyrimidine and tetrahydroisoquinoline structure. This combination of heterocyclic rings and functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21N5O2/c1-11-12(2)21-18-19-10-20-23(18)17(11)22-6-5-13-7-15(24-3)16(25-4)8-14(13)9-22/h7-8,10H,5-6,9H2,1-4H3

InChI Key

GJEOALYMQXWYPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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